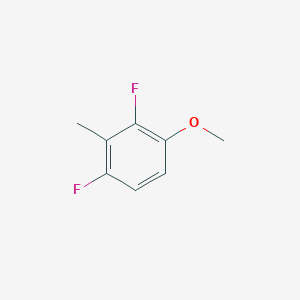

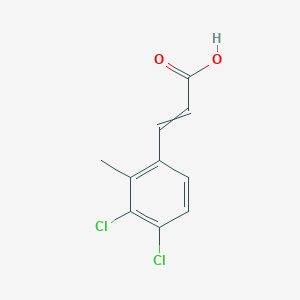

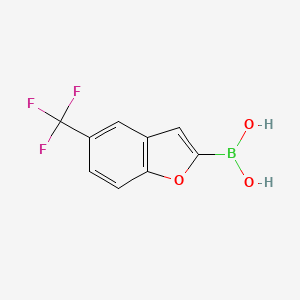

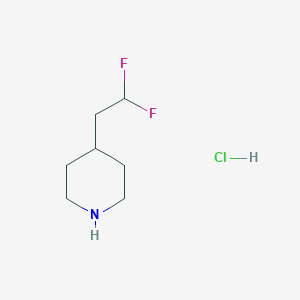

![molecular formula C10H8F4O3 B1401332 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid CAS No. 1240257-16-2](/img/structure/B1401332.png)

3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid

Übersicht

Beschreibung

“3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 1240257-16-2 . It has a molecular weight of 252.17 . The IUPAC name for this compound is 3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8F4O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16) .Physical And Chemical Properties Analysis

The compound is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Heterocyclic Compounds

Shi, Wang, and Schlosser (1996) explored the use of 2-fluoroacrylic building blocks, closely related to 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid, in the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This demonstrates the compound's utility in creating diverse fluorinated heterocyclic structures, which are valuable in various fields including pharmaceuticals and materials science (Shi, Wang, & Schlosser, 1996).

Functionalization of Aromatic and Heterocyclic Substrates

Schlosser (2005) discussed the potential of fluorine, trifluoromethyl, and trifluoromethoxy-containing arenes and heterocycles for introducing additional substituents, particularly functional groups, in various positions. The presence of fluorine labels can modulate biological key parameters like acidity and lipophilicity, crucial for developing new therapeutic or pesticidal compounds (Schlosser, 2005).

Metal Complexes and Halogen-Halogen Interactions

Liu, Liu, and Li (2011) synthesized new complexes of fluoro-phenyl-acrylic acids, highlighting the significance of halogen-halogen interactions, particularly fluoro-fluoro contact, in molecular design. This research points towards the application of such compounds in the development of metal-organic frameworks and in studying magnetic properties (Liu, Liu, & Li, 2011).

Chiral Building Blocks

Parsons et al. (2004) achieved the synthesis of various chiral phenyl propionic acids, including derivatives similar to this compound. These compounds serve as valuable chiral building blocks in stereoselective synthesis, which is crucial in the development of enantiomerically pure pharmaceuticals (Parsons et al., 2004).

Preparation of 2-Fluoro-2-phenylalkanoic Acids

Goj and Haufe (2006) described methods for obtaining 2-fluoro-2-phenylalkanoic acids, compounds structurally related to this compound. These acids are intermediates in the synthesis of bioactive fluorine-containing compounds, highlighting their potential in pharmaceutical and agrochemical industries (Goj & Haufe, 2006).

High Glass-Transition Temperature Polymers

Huang, Liaw, Chang, Han, and Huang (2007) utilized trifluoromethyl-activated monomers, akin to this compound, to synthesize novel arylene ether polymers. These polymers exhibit high glass-transition temperatures and outstanding thermal stability, making them suitable for applications in materials science (Huang, Liaw, Chang, Han, & Huang, 2007).

Wirkmechanismus

Target of Action

Similar compounds have been involved in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors . Lactate dehydrogenase plays a crucial role in the regulation of redox states in cells, and its inhibition can potentially disrupt cancer cell proliferation .

Mode of Action

Based on the properties of similar compounds, it may interact with its targets through a process known as suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, and it is widely used in organic chemistry for the synthesis of fine chemicals and pharmaceuticals .

Biochemical Pathways

Similar compounds have been used in the synthesis of pa-824 analogs, which are known to be antituberculosis drugs . These drugs target the mycolic acid biosynthesis pathway, which is essential for the survival of Mycobacterium tuberculosis .

Result of Action

Based on the potential targets and pathways, it could potentially disrupt cancer cell proliferation or act against mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMJOFWSONMRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

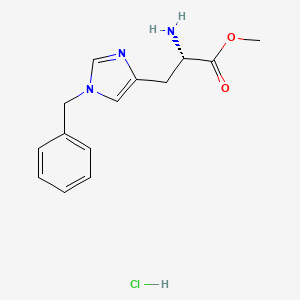

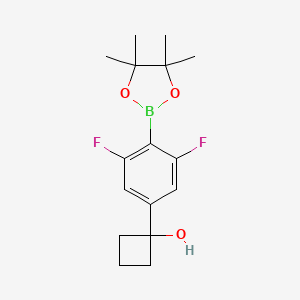

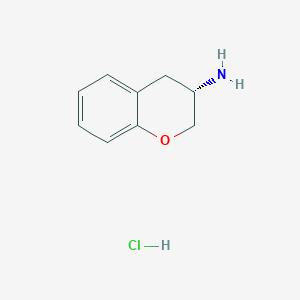

![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)